molecular formula C19H22FNO2S B2959759 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-phenylbutyl)acetamide CAS No. 1796951-34-2

2-((4-fluorophenyl)thio)-N-(2-methoxy-2-phenylbutyl)acetamide

Cat. No.: B2959759
CAS No.: 1796951-34-2
M. Wt: 347.45
InChI Key: PKRGBFGAXYZYQJ-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-N-(2-methoxy-2-phenylbutyl)acetamide is a synthetic acetamide derivative intended for research and experimental use in a laboratory setting. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. The molecular architecture of this compound integrates a thioether-linked 4-fluorophenyl group and a methoxy-phenylbutyl acetamide chain. This structure is related to phenylacetamide derivatives, a class of compounds recognized for their potential in pharmacological research. Scientific literature indicates that structurally similar phenylacetamide compounds have demonstrated cytotoxic activity against specific cancer cell lines, such as prostate carcinoma (PC3) and breast cancer (MCF-7), in in vitro studies . The presence of the thioether and fluorophenyl motifs is also significant, as such groups are frequently explored in medicinal chemistry for their ability to modulate the biological activity and metabolic stability of lead compounds . Researchers may find this compound valuable as a building block or intermediate in organic synthesis, or as a candidate for screening in bioactivity assays. Its specific mechanism of action and full research potential require further investigation by qualified researchers.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-methoxy-2-phenylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2S/c1-3-19(23-2,15-7-5-4-6-8-15)14-21-18(22)13-24-17-11-9-16(20)10-12-17/h4-12H,3,13-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRGBFGAXYZYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)CSC1=CC=C(C=C1)F)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-fluorophenyl)thio)-N-(2-methoxy-2-phenylbutyl)acetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C19_{19}H22_{22}FNO2_{2}S
  • Molecular Weight : 347.4 g/mol
  • CAS Number : 1286717-66-5

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown that they bind to the colchicine-binding site in tubulin, inhibiting tubulin polymerization and arresting cancer cells in the G(2)/M phase of the cell cycle . The efficacy of these compounds against multidrug-resistant cancer cells highlights their potential therapeutic applications.

The mechanism of action for this compound is hypothesized to involve:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Evidence suggests that this compound may induce cell cycle arrest, leading to apoptosis in cancer cells.

Cytotoxicity Studies

In vitro studies using various concentrations of related compounds have demonstrated their cytotoxic effects on cancer cell lines. For example, compounds exhibiting similar substituents were tested on B16F10 melanoma cells, revealing a concentration-dependent reduction in cell viability without significant cytotoxicity at lower doses .

Table 1: Comparison of Biological Activities

Compound NameStructureIC50_{50} (µM)Activity Type
Compound AStructure A0.51 ± 0.00Tyrosinase Inhibitor
Compound BStructure B144.06 ± 3.10Moderate Inhibitor
2-(4-fluorophenyl)thio-N-(2-methoxy-2-phenylbutyl)acetamideN/AN/AAnticancer Activity

Table 2: Cytotoxicity Results in B16F10 Cells

Treatment Concentration (µM)Viability (%) after 48hViability (%) after 72h
0100100
1>90>85
2>80>75
5<50<40

Case Study 1: In Vivo Efficacy Against Tumors

A study evaluated the in vivo efficacy of a structurally similar compound in human prostate cancer xenograft models. Results indicated that treatment led to significant tumor growth inhibition, with %T/C values ranging from 4% to 30% depending on the dosage administered .

Case Study 2: Mechanistic Insights from Structural Variants

Research into structural variants has provided insights into how modifications affect biological activity. For instance, introducing hydroxyl groups has been shown to enhance tyrosinase inhibitory potency significantly, while methoxyl substitutions reduce it .

Comparison with Similar Compounds

The compound belongs to a broader class of thioether-linked acetamides, many of which exhibit biological activity. Below is a detailed comparison with structurally related analogs, focusing on synthesis, physicochemical properties, and pharmacological outcomes.

Key Observations :

  • Synthetic Yield : Thioether-linked acetamides (e.g., LBJ-03, AJ5d) typically exhibit moderate yields (40–61%), influenced by steric hindrance and reaction conditions .
  • Substituent Effects: Electron-withdrawing groups (e.g., cyano in LBJ-03) enhance reactivity but may reduce yields due to side reactions .
Physicochemical Properties
Compound Name Molecular Weight LogP* Solubility Key Features Reference
Target Compound ~357.4 (est.) ~3.5 Moderate in DMSO Branched N-substituent enhances lipophilicity
LBJ-03 301.34 2.8 Low aqueous solubility Pyridine ring introduces polarity
Compound 12 () ~500 (est.) 4.1 Poor in water Sulfamoyl group improves H-bonding
1396749-55-5 403.4 3.9 Moderate in organic solvents Tetrazole increases polarity

Key Observations :

  • Lipophilicity : The target compound’s methoxy-phenylbutyl group likely increases logP compared to simpler N-aryl analogs (e.g., LBJ-03), favoring membrane permeability .
  • Solubility : Polar groups (e.g., tetrazole in 1396749-55-5) mitigate excessive hydrophobicity, critical for bioavailability .
Pharmacological Activity
Compound Name Biological Target Activity (KI or IC50) SAR Insights Reference
Compound 12 () hCA I 548.6 nM 4-Fluorophenyl enhances selectivity over benzyl analogs
Compound 7 () Antitumor (MGI%) 47% 4-Chlorophenyl > 4-Fluorophenyl in activity
LBJ-03 IDO1 Inhibition Moderate (est.) Cyanopyridine boosts enzyme binding
AJ5d () Quinazolinone targets Not quantified Chlorophenyl improves stability

Key Observations :

  • Substituent Impact : N-Aryl groups significantly influence activity. For example, replacing 4-fluorophenyl with 4-chlorophenyl () increased antitumor activity by 6.7-fold (47% vs. 7% MGI) .
  • Thioether vs. Ether : Thioether linkages (as in the target compound) may enhance metabolic stability compared to oxygen ethers, though direct data are lacking .

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